molecular formula C21H21FN4O2 B2512378 7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415570-16-8

7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2512378
CAS No.: 2415570-16-8
M. Wt: 380.423
InChI Key: RZMOJSJZNXPHTO-UHFFFAOYSA-N
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Description

7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a pyridin-3-yl group, and a piperidin-4-yl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the fluorine atom: This step typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the pyridin-3-yl group: This can be done through a nucleophilic substitution reaction using pyridin-3-yl halides.

    Incorporation of the piperidin-4-yl group: This step involves the use of piperidine derivatives in a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce different functional groups at specific positions on the quinazolinone core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential as a biological probe to study cellular processes and molecular interactions.

    Medicine: Quinazolinone derivatives, including this compound, have shown promise as therapeutic agents for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.

    Industry: This compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells or bacteria.

Comparison with Similar Compounds

7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

    6-Fluoroquinazolinone derivatives: These compounds have a similar quinazolinone core but differ in the position of the fluorine atom.

    Pyridinyl-substituted quinazolinones: These compounds have different substituents on the pyridinyl group, which can affect their biological activity and properties.

    Piperidinyl-substituted quinazolinones: These compounds have variations in the piperidinyl group, which can influence their pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-3-4-18-19(11-17)24-14-26(21(18)28)13-15-5-8-25(9-6-15)20(27)10-16-2-1-7-23-12-16/h1-4,7,11-12,14-15H,5-6,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMOJSJZNXPHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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